molecular formula C15H16N2O B3023347 N-(2-amino-4-methylphenyl)-2-methylbenzamide CAS No. 402577-84-8

N-(2-amino-4-methylphenyl)-2-methylbenzamide

Cat. No. B3023347
CAS RN: 402577-84-8
M. Wt: 240.3 g/mol
InChI Key: NRWBZFQBGFCWMB-UHFFFAOYSA-N
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Description

N-(2-amino-4-methylphenyl)-2-methylbenzamide is a compound that can be categorized within the family of benzamides, which are known for their diverse biological activities. The structure of benzamides typically consists of a benzoyl group attached to an amine. In the context of the provided papers, similar compounds have been synthesized and evaluated for various biological activities, including anticonvulsant effects , gastroprokinetic activity , and antitumor activity . These studies contribute to the understanding of the structure-activity relationships and the potential therapeutic applications of benzamides.

Synthesis Analysis

The synthesis of benzamides, such as the ones described in the papers, involves the preparation of amides from corresponding amines and acyl chlorides or anhydrides. For instance, the synthesis of 4-aminobenzamides was carried out to evaluate their anticonvulsant effects . Similarly, novel aromatic polyimides were synthesized from new diamines, which could include benzamide derivatives . The synthesis process is crucial for obtaining the desired compounds with high purity and yield, which are then used for further biological evaluation.

Molecular Structure Analysis

Molecular structure analysis is essential for understanding the conformation and geometry of benzamides, which are critical for their biological activity. X-ray diffraction methods have been used to determine the crystal structures of various benzamides . The molecular modeling and crystallographic studies revealed that the most active anticonvulsant compounds adopt a consistent conformation that facilitates the formation of hydrogen bonds to the carbonyl oxygen atom . These structural insights are valuable for designing new compounds with enhanced biological activities.

Chemical Reactions Analysis

The chemical reactivity of benzamides can be influenced by their functional groups and molecular structure. For example, the presence of electron-withdrawing or electron-donating substituents can affect the reactivity of the amide bond towards hydrolysis or other chemical transformations. The papers provided do not directly discuss the chemical reactions of N-(2-amino-4-methylphenyl)-2-methylbenzamide, but they do provide insights into the reactivity of similar compounds. For instance, the synthesis of substituted benzamides involves the formation of amide bonds, which is a fundamental chemical reaction in the preparation of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The synthesis and characterization of novel aromatic polyimides, which may include benzamide derivatives, showed that these polymers have high thermal stability and solubility in organic solvents . Additionally, the crystal structure analysis of benzamide polymorphs provided information on their crystalline systems and molecular conformations . These properties are important for the practical application and formulation of benzamide-based drugs.

Mechanism of Action

The mechanism of action of similar compounds has been explored in the context of medical applications. For example, a study discussed the role of monoamine function alterations in the pathophysiology of attention-deficit/hyperactivity disorder (ADHD) .

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be irritants and may emit toxic fumes when heated to decomposition .

Future Directions

The future directions for research on similar compounds include further investigation of their potential as anticancer drugs and the development of new active ligands with specific binding to monoamine pathways .

properties

IUPAC Name

N-(2-amino-4-methylphenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-7-8-14(13(16)9-10)17-15(18)12-6-4-3-5-11(12)2/h3-9H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWBZFQBGFCWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589577
Record name N-(2-Amino-4-methylphenyl)-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-4-methylphenyl)-2-methylbenzamide

CAS RN

402577-84-8
Record name N-(2-Amino-4-methylphenyl)-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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